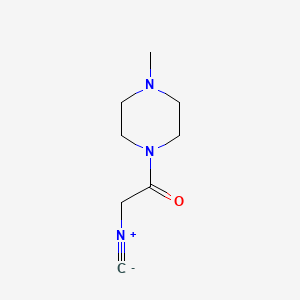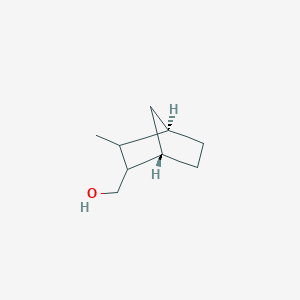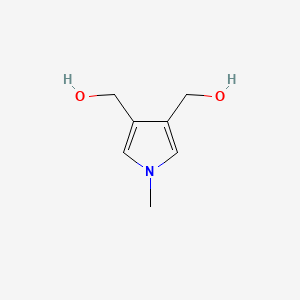
(5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound has a unique structure that includes a phenyl group and an acetic acid moiety, which may contribute to its distinct pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with glycine in the presence of a suitable catalyst to form the benzodiazepine ring. The phenyl group is introduced through a Friedel-Crafts acylation reaction, and the acetic acid moiety is added via esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of benzodiazepines by optimizing reaction conditions and minimizing by-products. The use of automated systems and advanced catalysts can further enhance the yield and purity of the final product .
化学反应分析
Types of Reactions
(5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce benzodiazepine alcohols or amines.
科学研究应用
(5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various benzodiazepine derivatives with potential pharmacological activities.
Biology: The compound is used in studies investigating the interaction of benzodiazepines with biological receptors, particularly GABA receptors.
Medicine: Research focuses on its potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties.
Industry: The compound is utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用机制
The mechanism of action of (5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid involves its interaction with central benzodiazepine receptors, which are associated with inhibitory GABA (gamma-aminobutyric acid) receptors. By enhancing GABA binding activity, the compound exerts its anxiolytic and sedative effects. The molecular targets include GABA_A receptors, which play a crucial role in modulating neuronal excitability and synaptic transmission .
相似化合物的比较
Similar Compounds
Diazepam: A widely used benzodiazepine with anxiolytic and muscle relaxant properties.
Clonazepam: Known for its anticonvulsant effects and used in the treatment of epilepsy.
Nitrazepam: Utilized for its hypnotic and sedative properties.
Uniqueness
(5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid is unique due to its specific structural features, including the phenyl group and acetic acid moiety. These structural elements may contribute to its distinct pharmacological profile, differentiating it from other benzodiazepines in terms of potency, duration of action, and receptor affinity .
属性
IUPAC Name |
2-(5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16(21)10-13-11-18-17(12-6-2-1-3-7-12)14-8-4-5-9-15(14)19-13/h1-9,11,19H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNMEFALPMQPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(NC3=CC=CC=C32)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B7885403.png)
![2-Azabicyclo[2.2.1]heptane-2-acetic acid, (1R,4S)-rel-](/img/structure/B7885405.png)





![(1R,5S)-Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B7885443.png)

![4-{[5-(4-Methylphenyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B7885487.png)
![{1-oxo-7-[(1E)-pent-1-enyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl}acetic acid](/img/structure/B7885500.png)
![[7-(3,4-Difluorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl]acetic acid](/img/structure/B7885508.png)
![[7-(3-Chlorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl]acetic acid](/img/structure/B7885513.png)
![[1-Oxo-7-(pyridin-2-ylethynyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl]acetic acid](/img/structure/B7885516.png)
